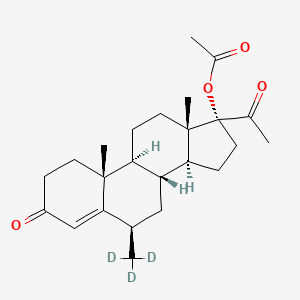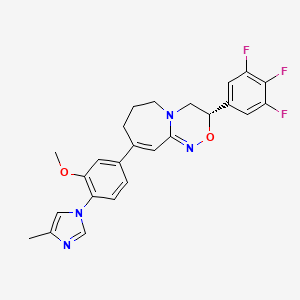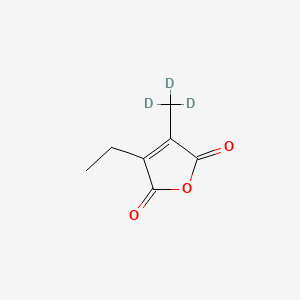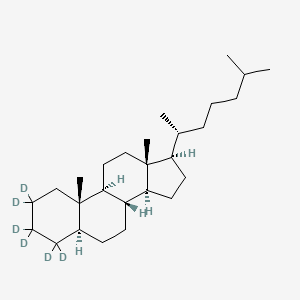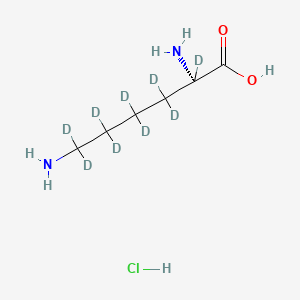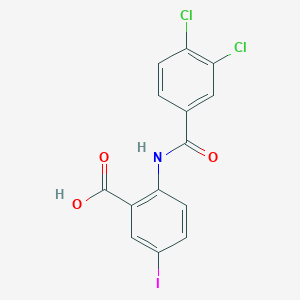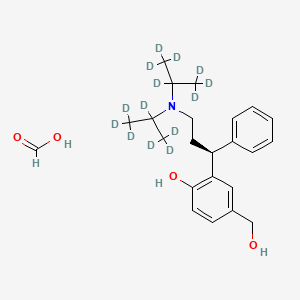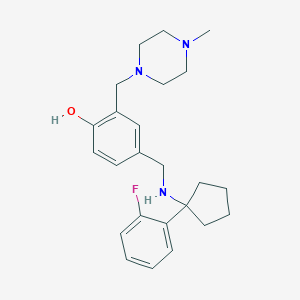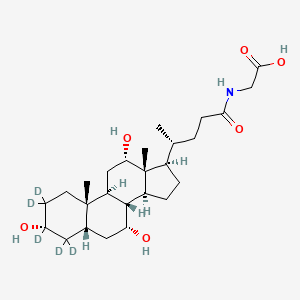
Antileishmanial agent-11
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antileishmanial Agent-11 is a synthetic compound developed to combat leishmaniasis, a disease caused by protozoan parasites from the genus Leishmania. This disease is transmitted through the bite of infected female phlebotomine sandflies and manifests in three major forms: visceral, cutaneous, and mucocutaneous leishmaniasis. The need for effective and safe antileishmanial agents has driven extensive research, leading to the development of compounds like this compound.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Antileishmanial Agent-11 involves multiple steps, starting with the preparation of key intermediates. One common route includes the condensation of aromatic aldehydes with appropriate amines under controlled conditions to form Schiff bases. These intermediates are then subjected to cyclization reactions using reagents like acetic anhydride or phosphorus oxychloride to yield the final product. The reaction conditions typically involve refluxing the reactants in solvents such as ethanol or methanol, followed by purification through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis platforms are employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions: Antileishmanial Agent-11 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.
Substitution: Nucleophilic substitution reactions with halogenated compounds can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Oxidized derivatives with increased polarity.
Reduction: Reduced forms with altered electronic properties.
Substitution: Substituted derivatives with diverse functional groups.
科学研究应用
Antileishmanial Agent-11 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential as a therapeutic agent against leishmaniasis and other parasitic diseases.
Industry: Utilized in the development of diagnostic tools and drug delivery systems.
作用机制
The mechanism of action of Antileishmanial Agent-11 involves multiple pathways:
相似化合物的比较
Antileishmanial Agent-11 is compared with other similar compounds to highlight its uniqueness:
属性
分子式 |
C27H24ClN3O4 |
|---|---|
分子量 |
489.9 g/mol |
IUPAC 名称 |
[3-(3-methylbut-2-enyl)-1,4-dioxonaphthalen-2-yl] 4-[1-(4-chlorophenyl)triazol-4-yl]butanoate |
InChI |
InChI=1S/C27H24ClN3O4/c1-17(2)10-15-23-25(33)21-7-3-4-8-22(21)26(34)27(23)35-24(32)9-5-6-19-16-31(30-29-19)20-13-11-18(28)12-14-20/h3-4,7-8,10-14,16H,5-6,9,15H2,1-2H3 |
InChI 键 |
RKHHAANAPIAQJB-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCC1=C(C(=O)C2=CC=CC=C2C1=O)OC(=O)CCCC3=CN(N=N3)C4=CC=C(C=C4)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


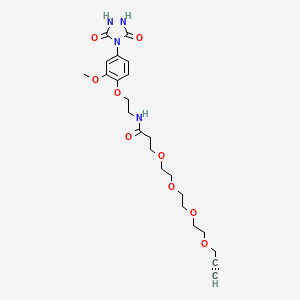
![2-Chloro-5-[[5-[[5-(4,5-Dimethyl-2-nitrophenyl)-2-furanyl]methylene]-4,5-dihydro-4-oxo-2-thiazolyl]amino]benzoicacid](/img/structure/B12420250.png)
